Product packaging for Strychnopentamine(Cat. No.:)

Strychnopentamine

Cat. No.: B1234750
M. Wt: 549.7 g/mol
InChI Key: PHLJPJICTIGOKC-XKYMZAEISA-N
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Description

Strychnopentamine is a monoterpenoid indole alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N5O B1234750 Strychnopentamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H43N5O

Molecular Weight

549.7 g/mol

IUPAC Name

(2S,3R,12bS)-3-ethenyl-11-[(2R)-1-methylpyrrolidin-2-yl]-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

InChI

InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28+,29-,30-/m0/s1

InChI Key

PHLJPJICTIGOKC-XKYMZAEISA-N

SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Isomeric SMILES

CN1CCC[C@@H]1C2=C(C=CC3=C2NC4=C3CCN5[C@H]4C[C@@H]([C@H](C5)C=C)C[C@H]6C7=C(CCN6C)C8=CC=CC=C8N7)O

Canonical SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Synonyms

strychnopentamine

Origin of Product

United States

Discovery and Historical Context of Strychnopentamine

Isolation of Strychnopentamine from Strychnos usambarensis Gilg

This compound is a naturally occurring compound isolated from the leaves of Strychnos usambarensis Gilg, a plant species belonging to the Loganiaceae family. researchgate.netprota4u.orgnih.gov This plant is a well-documented source of a diverse array of indole (B1671886) alkaloids, with over 60 different compounds having been identified from it. prota4u.orgtheferns.info The leaves, in particular, are known to contain rare alkaloids characterized by the presence of five nitrogen atoms, a group to which this compound and its derivatives, such as isothis compound (B1218843) and chrysopentamine, belong. prota4u.org

The isolation of this compound is often carried out alongside its isomers and other related alkaloids. uliege.be The process involves extraction from the plant material, followed by chromatographic techniques to separate the complex mixture of compounds. vbspu.ac.in Early research into the alkaloids of S. usambarensis laid the groundwork for the successful isolation of this compound. nih.gov

Strychnos usambarensis has a history of use in Central Africa for preparing arrow poisons, which is attributed to the presence of curarizing quaternary alkaloids in the roots. uliege.be However, the tertiary alkaloids, like this compound, found in the leaves and root bark, have been the focus of different areas of scientific research. researchgate.netresearchgate.net

Table 1: General Information on this compound

Property Value
Natural Source Strychnos usambarensis Gilg researchgate.netprota4u.org
Plant Part Leaves prota4u.org
Alkaloid Class Bisindole Alkaloid uliege.be
Key Structural Feature Contains five nitrogen atoms prota4u.orguliege.be

Early Reports on this compound: Initial Characterization and Significance within Natural Product Chemistry

Initial reports on this compound highlighted its unusual structure, being the first alkaloid discovered in a Strychnos species to contain five nitrogen atoms. uliege.be This distinctive feature is due to a methylpyrrolidine group attached to the benzene (B151609) ring of the corynane part of the molecule. uliege.beuliege.be The structure of this compound was definitively established through crystallographic methods. uliege.be

Spectroscopic techniques have been crucial in the characterization of this compound. researchgate.net Methods such as ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its complex structure. researchgate.netnih.gov The IR, UV, mass spectra, and even the 13C NMR spectra of this compound and its isomer, isothis compound, are nearly identical, presenting a challenge in their differentiation that required advanced NMR techniques to resolve. uliege.be

The discovery of this compound was significant for natural product chemistry as it expanded the known structural diversity of indole alkaloids. Its unique "usambarane" skeleton and the presence of five nitrogen atoms were unprecedented at the time of its discovery. uliege.be This has spurred further investigation into the biosynthesis and chemical synthesis of this and related compounds. nih.gov The basic structural similarities of this compound and isothis compound to other complex alkaloids made them interesting candidates for further study. everand.com Research has also explored the structure-activity relationships of this compound and its derivatives. uliege.be

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic Method Observation Reference
UV Spectroscopy Suggests a highly conjugated β-carbolinium chromophore for derivatives. researchgate.net
HR-ESI-MS Confirms the molecular formula. researchgate.netnih.gov
1D & 2D NMR Used for detailed structure elucidation and assignment of protons and carbons. researchgate.netuliege.benih.gov
Crystallography Firmly established the 3D structure. uliege.beuliege.be

Structural Elucidation and Stereochemical Analysis of Strychnopentamine

Spectroscopic Methods for Structural Determination of Strychnopentamine (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

The determination of this compound's structure heavily relies on a suite of spectroscopic methods that provide complementary information about its molecular framework. universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been fundamental in mapping the complex proton and carbon skeleton of this compound. uliege.beresearchgate.net Extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, have been employed to establish the connectivity of atoms within the molecule. universiteitleiden.nl For instance, the ¹H NMR spectra, despite being complex, have been meticulously assigned through these advanced techniques. uliege.be The chemical shifts in the ¹³C NMR spectra of this compound and its isomer, Isothis compound (B1218843), are nearly identical, indicating they share the same carbon framework. uliege.beresearchgate.net

Below is a table summarizing key ¹³C NMR spectral data for this compound and its epimer, Isothis compound, highlighting the similarity in their core structure. researchgate.net

Carbon AtomThis compound (δ ppm)Isothis compound (δ ppm)
254.154.1
332.532.4
552.252.2
621.621.6
7109.8109.9
8127.3127.4
9118.0118.0
10120.0120.0
11121.5121.5
12129.5129.5
13136.4136.4
1434.034.0
1527.027.0
1653.053.0
1735.135.1
1812.012.0
19117.8117.8
20141.0141.0
2159.859.8
2'66.860.9
3'22.423.3
4'46.546.5
5'111.4111.4
6'134.1134.1
7'127.8127.8
8'108.3108.3
9'117.9117.9
10'119.4119.4
11'121.4121.4
12'129.0129.0
13'136.0136.0
N-Me41.541.5
N''-Me35.640.8
Data sourced from ResearchGate researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) has been crucial in determining the molecular formula of this compound and its derivatives. universiteitleiden.nl For example, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to establish the molecular formula of a related compound, Chrysopentamine, as C₃₅H₃₈N₅O₂. universiteitleiden.nl The mass spectra of this compound and Isothis compound are nearly indistinguishable, further supporting their isomeric relationship. uliege.be

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectra of this compound and Isothis compound are almost identical. uliege.be In the study of the related compound Chrysopentamine, the FT-IR spectrum showed the presence of N-H and/or O-H vibrations, as well as vibrations characteristic of its vinyl group and substituted benzene (B151609) rings. universiteitleiden.nl

X-ray Crystallographic Analysis for Definitive Structural Assignment of this compound

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive assignment of a molecule's three-dimensional structure. libretexts.orgwikipedia.org The absolute structure of this compound was firmly established by crystallographic methods in 1977. uliege.be This technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. libretexts.orgwikipedia.org Mathematical analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles within the crystal lattice. wikipedia.org The crystallographic data for this compound provided a detailed picture of its complex, cage-like structure and confirmed the connectivity that had been inferred from spectroscopic data. uliege.be

Delineation of Stereochemistry and Absolute Configuration in this compound

The stereochemistry of this compound is a critical aspect of its structure. The molecule contains several chiral centers, leading to the possibility of multiple stereoisomers. uliege.be The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org The IUPAC name for Isothis compound, an epimer of this compound, is 2-[(l1,2',3',4'-tetrahydro-2'- methyl-B-carbolin-1'-yl)methyl]-1 l-(l"-methyl-pyrrolidin-2"-yl)-3-vinyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3- alquinolizin- 10-01 [2(S),3(R),12b(S), 11(S),2"(S)]. uliege.be this compound and Isothis compound are epimers at the C-2" position of the N-methylpyrrolidin-2-yl group. uliege.be This subtle difference in stereochemistry is what distinguishes the two isomers. While their spectroscopic data are very similar, minor differences in the ¹H NMR chemical shifts, particularly for the N-1" methyl group, provided the basis for discriminating between the two structures. uliege.be

Unique Structural Motifs of this compound: The Dimeric Indole (B1671886) Alkaloid Skeleton and Pyrrolidine (B122466) Ring System

This compound is classified as a dimeric indole alkaloid. uliege.bethieme-connect.com This classification points to its construction from two indole-containing monomeric units. Specifically, it features a β-carbolinylindolo[2,3-a]quinolizinyl-methane system. researchgate.net A particularly distinctive feature of this compound's structure is the novel attachment of a pyrrolidine ring to this complex framework. uliege.beresearchgate.net This unique structural arrangement results in a molecule containing five nitrogen atoms, which is the origin of the "pentamine" part of its name. uliege.beresearchgate.net The presence of the pyrrolidine ring is an unprecedented feature in this class of alkaloids. uliege.be

Biosynthetic Pathways and Precursors of Strychnopentamine

Proposed Biosynthetic Routes to Strychnopentamine within Strychnos Species

The biosynthesis of all monoterpene indole (B1671886) alkaloids, including those in the Strychnos family, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpene unit via geranyl pyrophosphate (GPP). nih.gov These precursors are condensed to form strictosidine (B192452), the universal precursor for this entire class of compounds. nih.gov

The proposed biosynthetic journey to this compound shares these initial steps, which are well-documented in related species like Catharanthus roseus and Strychnos nux-vomica. nih.govmpg.de The pathway is hypothesized to proceed as follows:

Formation of Geissoschizine: Like strychnine (B123637) and its relatives, the biosynthesis of this compound is believed to proceed through the central intermediate, geissoschizine. nih.gov The pathway to this point is conserved and involves several key enzymatic steps starting from tryptophan and GPP. nih.gov A homolog for each biosynthetic gene in the geissoschizine pathway has been identified in the S. nux-vomica transcriptome, suggesting this route is conserved across the genus. nih.gov

Divergence to Dimeric Alkaloids: this compound is a bisindole (or dimeric) alkaloid. This structure suggests a divergence from the pathway leading to monomeric alkaloids like strychnine. It is proposed that simpler tetracyclic indole alkaloids, such as akagerine, may serve as precursors. Akagerine itself possesses a unique N, -C bond and could react with another tryptamine-derived unit to form the more complex bis-indole structures. inpa.gov.br

Formation of the Usambarane Skeleton: this compound and its isomers are characterized by a "usambarane" skeleton. inpa.gov.br This framework is likely formed through the dimerization of two distinct indole alkaloid precursors. One half of the molecule resembles a corynane-type alkaloid, while the other involves a methylpyrrolidinic group attached to the indole ring. researchgate.net The precise mechanism of this coupling remains a subject of research but represents the key step in forming the this compound backbone.

Enzymatic Transformations Involved in this compound Biosynthesis

While the specific enzymes that catalyze the final steps to this compound have not been fully characterized, the well-elucidated pathway to strychnine provides a strong model for the types of enzymatic reactions involved. nih.govmpg.de The transformation from the central intermediate geissoschizine to the diverse array of Strychnos alkaloids is driven by a suite of specialized enzymes, primarily from the cytochrome P450 and transferase families. nih.govnih.govchemistryviews.org

Enzymatic reactions are crucial for performing complex and stereospecific transformations under mild physiological conditions. nih.govvito.be Key enzyme families implicated in the biosynthesis of related Strychnos alkaloids, and thus likely involved in this compound formation, include:

Cytochrome P450 Oxidases (CYPs): These enzymes are critical for the oxidative rearrangements that modify the core alkaloid scaffold. nih.govnih.gov In the strychnine pathway, a geissoschizine oxidase (GO), a member of the CYP71 family, is a key player. nih.gov Similar enzymes are expected to be involved in creating the specific oxidized intermediates required for this compound.

Transferases: These enzymes are responsible for adding functional groups. A notable example is the discovery that a single amino acid change in a transferase enzyme dictates whether a plant produces diaboline (B12300021) (via an acetyltransferase) or strychnine (via a malonyltransferase). chemistryviews.orgacs.org The formation of this compound likely involves unique transferases for its specific substitutions.

Dehydrogenases: These enzymes catalyze oxidation-reduction reactions, which are fundamental in modifying the alkaloid core structure. nih.gov

Glucosidases: At the beginning of the pathway, strictosidine glucosidase (SGD) is essential for removing the glucose moiety from strictosidine to initiate the cascade of rearrangements. nih.gov

The table below summarizes enzymes and their functions as identified in the closely related strychnine biosynthetic pathway, which serve as a model for understanding this compound's formation.

Enzyme / Enzyme ClassFunction in Strychnos Alkaloid BiosynthesisRelevant Precursor/Intermediate
Strictosidine Synthase (STR) Condenses tryptamine (B22526) and secologanin (B1681713)Strictosidine
Strictosidine Glucosidase (SGD) Deglycosylates strictosidine to form the reactive aglyconeStrictosidine
Geissoschizine Synthase (GS) Reduces 4,21-dehydrogeissoschizineGeissoschizine
Geissoschizine Oxidase (GO) Oxidizes geissoschizine to initiate rearrangementRhazimal
Malonyltransferase Adds a malonyl group to an indoline (B122111) nitrogenPrestrychnine

This table is based on enzymes identified in the strychnine biosynthetic pathway, which provides a framework for the types of enzymatic transformations expected for this compound. nih.govnih.govchemistryviews.orgacs.org

Interrelationships of this compound within the Broader Family of Strychnos Indole Alkaloids

The vast structural diversity of alkaloids within the Strychnos genus arises from a shared biosynthetic origin followed by divergent, species-specific enzymatic modifications. nih.govmpg.de this compound's place within this family is as a complex dimeric alkaloid, contrasting with the more widely known monomeric compounds like strychnine.

The key relationships are:

Common Origin: All Strychnos alkaloids, including this compound, originate from the central intermediate geissoschizine. nih.gov This shared starting point establishes a close biosynthetic link among them.

Divergent Pathways: From geissoschizine, the pathways diverge significantly. The route to strychnine involves a series of nine enzymatic steps leading to the formation of prestrychnine, which then spontaneously converts to strychnine. mpg.deacs.org The pathway to diaboline follows a similar route but diverges due to the action of an acetyltransferase instead of a malonyltransferase. chemistryviews.org

Bisindole Formation: The pathway to this compound represents a major branch, leading to bisindole or dimeric structures. It is structurally related to other dimeric alkaloids found in Strychnos, such as usambarensine (B1238561). inpa.gov.brnih.gov This suggests a common module or precursor, likely a monomeric indole alkaloid like akagerine, that undergoes dimerization. inpa.gov.br

The study of these interrelationships highlights the evolutionary diversification of enzymatic functions. A single amino acid substitution in a key enzyme can reroute an entire pathway, leading to the production of strychnine instead of diaboline. mpg.deacs.org Similarly, the evolution of enzymes capable of catalyzing dimerization reactions led to the emergence of complex alkaloids like this compound in certain species, such as S. usambarensis. theferns.infoinpa.gov.br

The following table outlines the relationship between key Strychnos alkaloids and their biosynthetic precursors.

AlkaloidClassKey Precursor(s)
Strychnine MonomericGeissoschizine, Wieland–Gumlich aldehyde, Prestrychnine
Brucine MonomericStrychnine
Diaboline MonomericGeissoschizine
Usambarensine DimericProposed to be from monomeric indole units
This compound DimericProposed to be from monomeric indole units (e.g., akagerine-type)

This table illustrates the shared and divergent biosynthetic heritage of this compound and other representative alkaloids from the Strychnos genus. nih.govinpa.gov.br

Synthetic Methodologies and Chemical Derivatization of Strychnopentamine

Approaches to the Total Synthesis of Strychnopentamine and its Core Scaffolds

As of now, a complete total synthesis of this compound itself has not been reported in scientific literature. The immense structural complexity and stereochemical challenges have made its de novo construction an unconquered peak in natural product synthesis. However, the field of alkaloid synthesis offers valuable insights into potential strategies through the successful synthesis of related, and equally complex, Strychnos alkaloids, most notably strychnine (B123637). rsc.org

The decades-long pursuit of strychnine total synthesis has produced a wealth of innovative chemical reactions and strategies that could, in principle, be adapted to construct the core scaffolds of this compound. wikipedia.org These landmark achievements serve as a blueprint for tackling such intricate molecular frameworks.

Key synthetic strategies from the synthesis of related alkaloids that could be relevant for a future synthesis of this compound include:

Cascade Reactions: The Reissig synthesis of a strychnine precursor utilized a powerful cascade reaction initiated by samarium diiodide to rapidly assemble a key tetracyclic intermediate from a simple indole (B1671886) starting material. wikipedia.org This approach highlights the efficiency of cascade reactions in building molecular complexity in a single step.

Anionic Bicyclization: The Vanderwal group developed a concise strychnine synthesis that featured an anionic bicyclization reaction as a key step, demonstrating a powerful method for forming crucial ring systems. wikipedia.org

Palladium-Catalyzed Cross-Coupling: Modern synthetic routes toward strychnine and other complex alkaloids frequently employ palladium-catalyzed reactions, such as the Heck reaction, to form key carbon-carbon bonds with high precision. nih.govnih.gov

Biosynthesis-Inspired Strategies: Understanding the biosynthetic pathways of indole alkaloids can provide inspiration for laboratory synthesis. acs.org Enzymes involved in alkaloid biosynthesis are capable of constructing complex molecular scaffolds and performing versatile late-stage modifications with high selectivity. rsc.org

The synthesis of bisindole alkaloids is recognized as being significantly more challenging than that of their monomeric counterparts. mdpi.com The difficulty lies not only in constructing the two individual indole units but also in controlling their precise coupling and the subsequent stereochemical outcomes. mit.eduacs.org Any future total synthesis of this compound would need to address these formidable challenges.

Semi-synthetic Strategies for this compound Analogs and Derivatives

Given the significant hurdles in the total synthesis of complex natural products, semi-synthesis represents a more accessible and practical approach for generating novel analogs for structure-activity relationship (SAR) studies. numberanalytics.comlouisville.edu This strategy begins with the natural product, isolated from its source, and uses chemical modifications to create a library of derivatives. numberanalytics.com

This compound is isolated from the leaves and roots of plants such as Strychnos usambarensis. researchgate.net This natural availability makes it a candidate for semi-synthetic modification. The molecular structure of this compound possesses several reactive sites, including secondary and tertiary amines and aromatic rings, which could serve as handles for chemical derivatization. Common derivatization reactions applicable in this context could include:

Alkylation or acylation of nitrogen atoms.

Oxidation or reduction reactions.

Electrophilic substitution on the indole rings.

While extensive libraries of semi-synthetic this compound derivatives are not yet widely reported, the scientific community has recognized the potential of this approach. For instance, researchers have called for the hemisynthesis of novel derivatives of its isomer, isothis compound (B1218843), to develop new anticancer agents capable of overcoming apoptosis resistance. nih.gov This highlights the perceived value in using the naturally occurring scaffold as a starting point for creating new therapeutic leads.

Design and Synthesis of Epimers and Structural Congeners (e.g., Isothis compound, Chrysopentamine)

The "synthesis" of this compound's most well-known congeners, isothis compound and chrysopentamine, currently refers to their biosynthesis in nature and subsequent isolation, rather than their construction in a laboratory. These compounds provide crucial insights into the structural diversity of this alkaloid family.

Isothis compound is a naturally occurring isomer of this compound, also found in Strychnos usambarensis. nih.gov It shares the same molecular formula but differs in its stereochemistry. Its complex structure is characterized by a unique fusion of indole, quinolizine, and pyrrolidine (B122466) rings, and it possesses several chiral centers that are vital for its biological activity. ontosight.ai Isothis compound has garnered significant pharmacological interest due to its potent antiplasmodial and anticancer activities. nih.govscielo.br

Chrysopentamine is another natural derivative of this compound isolated from the leaves of S. usambarensis. researchgate.netuliege.be Spectroscopic analysis revealed its unique structure, which is distinguished from this compound by a hydroxyl (-OH) group at the C-14 position and the aromatization of its D-ring. This aromatization results in a pyridinium (B92312) system, classifying chrysopentamine as an anhydronium base. researchgate.net Like its parent compound, chrysopentamine exhibits strong antiplasmodial properties. researchgate.net

The table below summarizes the key structural differences between these related alkaloids.

FeatureThis compoundIsothis compoundChrysopentamine
Relationship Parent CompoundNatural Isomer (Epimer)Natural Derivative
Key Structural Feature Bisindole alkaloid with five nitrogen atomsStereoisomer of this compoundHydroxylation at C-14; Aromatized D-ring (anhydronium base)
Natural Source Strychnos usambarensisStrychnos usambarensisStrychnos usambarensis
Reported Synthesis Isolation from natural sourceIsolation from natural sourceIsolation from natural source

This table is based on data from spectroscopic analysis and isolation studies. researchgate.netnih.govontosight.ai

Stereoselective Synthetic Challenges in this compound Analog Preparation

The preparation of this compound analogs, whether through total or semi-synthesis, is fraught with stereochemical challenges. The molecule's dense and complex three-dimensional architecture, defined by numerous stereocenters, makes controlling the precise spatial arrangement of atoms a primary obstacle. ontosight.ai

The synthesis of complex bisindole alkaloids frequently requires the development of highly specialized stereoselective reactions. mdpi.com The main challenges include:

Control of Multiple Chiral Centers: The this compound scaffold contains several stereocenters. In a total synthesis, each of these centers must be installed with the correct relative and absolute configuration. This often requires a sequence of highly selective reactions or the use of chiral starting materials.

Diastereoselectivity in Ring Formation: The construction of the interconnected ring system must proceed with high diastereoselectivity to avoid the formation of complex mixtures of isomers that can be difficult or impossible to separate. d-nb.info

Stereocontrolled Fragment Coupling: In a convergent synthesis where two or more complex fragments are joined, controlling the stereochemistry at the newly formed bond is critical. This has been a major focus in the synthesis of other bisindole alkaloids, sometimes requiring sophisticated metal-catalyzed cross-coupling reactions. acs.org

The synthesis of Aspidosperma alkaloids, another class of complex indole alkaloids, often requires intricate strategies to establish the correct stereochemistry of the ring fusions. mit.edu Similarly, the synthesis of any this compound analog would demand a deep understanding of stereocontrolled methodologies to successfully navigate the intricate landscape of its chiral structure.

Molecular and Cellular Mechanisms of Action of Strychnopentamine

Modulation of Protein Synthesis by Strychnopentamine (e.g., Inhibition at the Ribosomal Subunit Level)

The mechanism by which this compound exerts its cytotoxic effects appears to be distinct from that of the structurally related alkaloid, emetine (B1671215). uliege.be While emetine is a well-established inhibitor of protein synthesis at the 40S ribosomal subunit level, studies indicate that this compound's primary initial target is different. uliege.benih.gov Investigations using radiolabeled precursors in B16 mouse melanoma cells revealed that this compound, along with the related alkaloid usambarensine (B1238561), primarily inhibits RNA synthesis first. nih.govresearchgate.net In contrast, emetine's initial and most potent action is the inhibition of protein synthesis. nih.govresearchgate.net

The structural requirements for an emetine-like inhibition of protein synthesis include a specific (R) configuration at the C-1' position and a secondary nitrogen atom at the 2'-position. uliege.be this compound does not meet these structural prerequisites; it possesses an (S) configuration at the corresponding carbon atom and its nitrogen is substituted with a methyl group. uliege.be Crystallographic data confirm that these features prevent this compound from adopting the planar configuration necessary to act on the ribosome in a manner similar to emetine. uliege.be While significant inhibition of leucine (B10760876) incorporation (a measure of protein synthesis) is observed, it occurs alongside a reduction in thymidine (B127349) incorporation, suggesting a broader impact on macromolecular synthesis rather than a specific, primary inhibition at the ribosomal level like emetine. uliege.be

Induction of Cell Cycle Arrest by this compound

This compound and its isomers demonstrate potent antimitotic activity, which is intrinsically linked to the ability to halt the cell cycle. nih.govinpa.gov.br The isomer isothis compound (B1218843), in particular, has been shown to induce cell cycle arrest in the G2/M phase in human colon cancer (HCT-116) cells. nih.govresearchgate.net This arrest is a critical precursor to the induction of apoptosis in these cancer cells. phcogrev.com The mechanism of this G2/M arrest by isothis compound involves the induction of the p21 protein in a manner that is independent of p53 expression. nih.govresearchgate.net While the specific cell cycle checkpoint targeted by this compound itself is less detailed in the available literature, its established antimitotic effects on various tumor cell lines strongly imply an interference with cell cycle progression, preventing cells from completing mitosis. nih.govinpa.gov.br

Mechanisms of Apoptosis Induction by this compound and its Isomers

This compound and its isomer, isothis compound, are potent inducers of apoptosis, or programmed cell death, in mammalian cancer cells. researchgate.netphcogrev.com Studies on isothis compound have elucidated a clear apoptotic pathway in HCT-116 colon cancer cells. nih.gov The hallmarks of apoptosis induced by isothis compound include the translocation of phosphatidylserine (B164497) to the outer plasma membrane, condensation of chromatin, fragmentation of DNA, and the activation of key executioner enzymes, caspase-3 and caspase-9. nih.govresearchgate.net This apoptotic process is triggered without modifying the expression of the tumor suppressor protein p53, indicating a p53-independent pathway. nih.govresearchgate.net

This compound induces profound cytological changes that lead to cell death, consistent with an apoptotic mechanism. uliege.be In B16 mouse melanoma cells, treatment with this compound results in the formation of dense lamellar bodies within the cytoplasm, cytoplasmic vacuolization, and intense blebbing at the cell surface. uliege.benih.govphcogrev.com These morphological alterations are characteristic features of cells undergoing apoptosis. uliege.be

Antimitotic Effects of this compound on Proliferating Cells

This compound exhibits significant antimitotic activity, inhibiting the process of cell division in proliferating cells. nih.govinpa.gov.br When tested on animal tumor cell cultures, this compound was found to be approximately ten times more powerful as an antimitotic agent than other related alkaloids like strychnofoline (B1199192) and 18,19-dihydro-usambarine. inpa.gov.br It inhibits 50% of cells in mitosis at a concentration of 1.8 µM. inpa.gov.br Comparative studies with other bisindole alkaloids possessing an usambarane skeleton suggest that the presence of a N-methylpyrrolidine group in this compound's structure enhances its antimitotic activity. nih.gov This inhibition of mitosis is a key component of its cytotoxic and potential anticancer properties. nih.govinpa.gov.br

Impact of this compound on Cellular Proliferation and Viability in In Vitro Mammalian Cell Systems

In vitro studies have consistently demonstrated that this compound has a powerful cytotoxic effect, strongly inhibiting the proliferation and reducing the viability of mammalian cells. uliege.be This activity has been observed in both cancerous cell lines, such as mouse B16 melanoma cells, and non-cancerous human fibroblasts. uliege.bealmanaqueacoriano.com The compound induces cell death at relatively low concentrations (less than 1 µg/ml) following a 72-hour treatment period. uliege.be The cytotoxic effects include a significant reduction in the incorporation of [3H]thymidine and [3H]leucine after just one hour of treatment, indicating a rapid inhibition of DNA and protein synthesis. uliege.be

The cytotoxic potency of this compound has been compared with related alkaloids. It is about one-tenth as cytotoxic as emetine but more active than isoemetine. uliege.be

Table 1: In Vitro Cytotoxicity of this compound and Related Alkaloids

Interactions of this compound with Parasitic Cellular Systems (e.g., Plasmodium falciparum and Entamoeba histolytica)

This compound has demonstrated significant and selective activity against certain parasitic protozoa, most notably Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govuliege.beresearchgate.net It and its isomer, isothis compound, are active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum with a 50% inhibitory concentration (IC50) of approximately 0.15 µM. oup.com This potent antiplasmodial activity makes it a compound of interest in the search for new antimalarial drugs. nih.gov However, despite its high in vitro activity, this compound was found to be inactive and non-toxic in in vivo studies against Plasmodium berghei in mice. nih.govuliege.beresearchgate.net

In contrast to its potent effect on P. falciparum, this compound shows weak activity against the amoebic parasite Entamoeba histolytica. researchgate.netnih.govuliege.beresearchgate.net

Table 2: In Vitro Anti-Parasitic Activity of this compound and Related Alkaloids

Comparative Mechanistic Studies: this compound vs. Related Alkaloids (e.g., Emetine)

Comparative studies between this compound and emetine reveal critical differences in their mechanisms of action, despite some structural similarities. uliege.benih.gov The most significant distinction lies in their initial molecular targets within the cell. nih.gov Labeled precursor studies have shown that while emetine's primary action is the rapid inhibition of protein synthesis, this compound and usambarensine first inhibit RNA synthesis. nih.govresearchgate.net This divergence is attributed to key stereochemical differences that prevent this compound from binding to the ribosomal subunit in the same manner as emetine. uliege.be

Analytical and Detection Strategies for Strychnopentamine

Chromatographic Techniques for Isolation and Purification of Strychnopentamine from Plant Extracts (e.g., High-Performance Liquid Chromatography (HPLC))

The isolation of this compound from plant matrices, such as the leaves of Strychnos usambarensis, is a significant challenge due to the presence of numerous other alkaloids, including its isomer, isothis compound (B1218843). nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and sensitivity for separating complex mixtures of natural products. austinpublishinggroup.comhilarispublisher.com Reversed-phase HPLC is particularly well-suited for processing multi-component samples of compounds with diverse polarities. austinpublishinggroup.com

An optimized HPLC separation method for this compound and isothis compound has been developed using a multifactorial design of experiments approach. nih.govresearchgate.net This strategy allowed for the fine-tuning of several liquid chromatography (LC) parameters to achieve optimal separation from five other related alkaloids. nih.gov The optimized conditions involve a gradient elution on a C18 reversed-phase column. nih.gov

The specific, optimized assay conditions for separating this compound are detailed below. nih.govresearchgate.net This method demonstrates the successful application of advanced chromatographic modeling to resolve complex alkaloid profiles in plant extracts. nih.gov

Table 1: Optimized HPLC Parameters for this compound Separation

Parameter Condition
Mobile Phase Methanol/Acetonitrile-Sodium Pentane Sulfonate (pH 2.2; 7.5 mM)
Initial Organic Phase Ratio 96.3% Methanol : 3.7% Acetonitrile
Final Organic Phase Ratio 33.4% Methanol : 66.6% Acetonitrile
Gradient Time 40.6 minutes
Flow Rate 1.0 mL/min

This table details the optimized conditions for the HPLC separation of this compound from crude plant extracts, as established in a study on alkaloids from Strychnos usambarensis leaves. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis of this compound in Research Settings

Once isolated, spectroscopic techniques are essential for the structural elucidation and quantification of this compound. A combination of methods is typically employed to gain a comprehensive understanding of the molecule's structure. researchgate.netcpur.in These techniques are non-destructive and provide detailed information about molecular structure and composition. cpur.inkent.ac.uk

For qualitative analysis, several spectroscopic methods are used:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and elemental formula of the compound. researchgate.net The interface of HPLC with a mass spectrometer (LC-MS) is a powerful approach for identifying unknown constituents in plant extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the complex bisindole structure of this compound, showing connectivity between protons and carbons. researchgate.net This technique is invaluable for distinguishing between isomers like this compound and isothis compound.

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the chromophore system within the molecule, which is characteristic of the indole (B1671886) alkaloids. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

For quantitative analysis, both NMR and HPLC-UV methods can be utilized. nih.gov Quantitative NMR (Q-NMR) offers the advantage of not requiring reference standards for calibration curves and allows for direct quantification from a crude extract. nih.gov Raman spectroscopy is another promising, non-invasive technique that can be used for the quantitative analysis of active pharmaceutical ingredients. americanpharmaceuticalreview.comresearchgate.net

Table 2: Spectroscopic Data for a this compound Derivative (Chrysopentamine)

Technique Observation Inferred Structural Feature
UV Spectroscopy Bathochromic shift in alkaline solution Highly conjugated β-carbolinium chromophore
HR-ESI-MS Provided exact molecular formula Confirmed elemental composition and presence of two oxygen atoms
¹H NMR Absence of H-14 signal Substitution at the C-14 position
¹³C NMR 29 distinct carbon signals Confirmed the number of carbon atoms in the structure
2D NMR (HMBC) Correlations between specific protons and carbons Established the connectivity and final structure

This table summarizes the key findings from various spectroscopic methods used to identify Chrysopentamine, a novel derivative of this compound, highlighting how each technique contributes to the final structural elucidation. researchgate.net

Methodologies for Detecting this compound and its Metabolites in Complex Biological Matrices for Research Purposes

Detecting and quantifying this compound and its metabolites in complex biological matrices like blood, urine, or tissues is critical for metabolism and pharmacokinetic research. alwsci.com The complex nature of these samples requires highly sensitive and selective analytical techniques. alwsci.comijisrt.com

The gold standard for the analysis of drug metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . alwsci.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. alwsci.comijisrt.com LC-MS/MS can detect metabolites at very low concentrations and provides structural information through fragmentation patterns, which is essential for identifying unknown metabolites. alwsci.com High-Resolution Mass Spectrometry (HRMS) is particularly beneficial for identifying novel metabolites in complex biological mixtures due to its precise mass measurements. nih.gov

The general workflow for detecting this compound and its metabolites in a research setting involves:

Sample Collection: Obtaining biological samples (e.g., plasma, urine, tissue homogenates). ijisrt.com

Sample Preparation: This crucial step aims to extract the analytes of interest from the complex matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. ijisrt.com For related alkaloids like strychnine (B123637), LLE has been effectively used to treat tissue samples before analysis. ebi.ac.uk

Instrumental Analysis: The prepared sample is injected into an LC-MS/MS system. A calibration curve using standards of known concentrations is established to quantify the analyte accurately. ijisrt.com

Data Processing and Interpretation: The data is analyzed to identify and quantify this compound and its metabolites. ijisrt.com Metabolite identification often involves comparing fragmentation patterns with the parent compound or using specialized software. youtube.com

While LC-MS/MS is the predominant technique, other methods like immunoassays (e.g., ELISA) can be used for detecting specific known metabolites, though they are less common in exploratory research where the metabolic profile is unknown. alwsci.com

Theoretical and Computational Investigations of Strychnopentamine

Molecular Modeling and Docking Studies of Strychnopentamine-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nih.govnih.gov These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov In recent years, this compound has been the subject of several in silico docking studies, primarily investigating its potential as an antiviral agent against SARS-CoV-2.

Research has focused on key viral proteins that are essential for the replication of SARS-CoV-2, including the RNA-dependent RNA polymerase (RdRp) and the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). thieme-connect.comnih.gov Docking studies have shown that this compound, a bisindole alkaloid, exhibits a high binding affinity for these viral targets.

One study investigating phytochemicals from African medicinal plants identified this compound as a potential inhibitor of the SARS-CoV-2 RdRp enzyme. nih.gov The docking analysis revealed a strong binding affinity, suggesting that the compound could interfere with the enzyme's function. thieme-connect.comnih.gov Another computational screening of alkaloids and terpenoids against the 3CLpro of SARS-CoV-2, as well as the proteases of SARS-CoV and MERS-CoV, also highlighted this compound as a promising inhibitor. nih.gov The binding affinities from these studies indicate a thermodynamically favorable interaction between this compound and the active sites of these crucial viral enzymes. thieme-connect.comnih.gov

The interactions predicted by these docking studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the target's binding pocket. salemuniversity.edu.ng For instance, in the active site of SARS-CoV-2 RdRp, this compound has been shown to interact with critical residues, mimicking the binding patterns of known inhibitors. researchgate.net These interactions are fundamental to stabilizing the ligand-protein complex and are indicative of the compound's inhibitory potential.

Table 1: Molecular Docking Performance of this compound Against Viral Targets
Target ProteinVirusReported Binding Affinity (kcal/mol)Reference
RNA-dependent RNA polymerase (RdRp)SARS-CoV-2-9.4 thieme-connect.com
RNA-dependent RNA polymerase (RdRp)SARS-CoV-2-9.9 salemuniversity.edu.ng
3-chymotrypsin-like protease (3CLpro)SARS-CoV-2-9.6 nih.gov
3-chymotrypsin-like protease (3CLpro)SARS-CoV-8.9 nih.gov
3-chymotrypsin-like protease (3CLpro)MERS-CoV-8.2 nih.gov

Quantum Mechanical Calculations and Conformational Analysis of this compound

Quantum mechanical (QM) calculations provide a more accurate description of molecular properties by solving the Schrödinger equation for the electronic structure of a molecule. pharmdbm.comslideshare.net These methods are used to determine stable molecular geometries, reaction energies, and electronic properties, offering deep insights into a molecule's behavior. nih.gov Conformational analysis, the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies, is essential for understanding its biological activity, as a molecule's shape dictates how it interacts with biological targets. pharmdbm.comslideshare.net

While specific quantum mechanical studies dedicated solely to the conformational analysis of this compound are not extensively documented in available literature, the principles are widely applied to related complex natural products, including other Strychnos alkaloids. scielo.brresearchgate.netresearchgate.net For such a large and flexible molecule as this compound, which is a dimeric alkaloid, a multitude of conformations are possible due to the rotation around single bonds. Identifying the low-energy conformers, particularly the global minimum energy structure, is computationally intensive but crucial. pharmdbm.com

Computational methods like Density Functional Theory (DFT) are often employed for this purpose. scielo.brscispace.com DFT calculations can be used to optimize the geometry of different conformers and calculate their relative energies, thus predicting the most stable shapes the molecule is likely to adopt. scielo.brmdpi.com For instance, in studies of other bisindole alkaloids, DFT calculations have been successfully used to establish the absolute configuration and predict the most stable conformations, which were then correlated with experimental data from spectroscopic methods like Nuclear Magnetic Resonance (NMR). researchgate.netacs.org Such calculations can also elucidate the nature of intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. mdpi.com

The application of these methods to this compound would involve:

Generating Potential Conformations: Using molecular mechanics or systematic search algorithms to generate a wide range of possible three-dimensional structures. pharmdbm.comslideshare.net

Geometry Optimization: Optimizing the geometry of these conformers using a suitable QM method (e.g., DFT with an appropriate basis set) to find the local and global energy minima on the potential energy surface. researchgate.net

Analysis of Results: Analyzing the relative energies and structural features of the stable conformers to understand the molecule's flexibility and preferred shapes in different environments.

This type of analysis is fundamental for interpreting experimental results and for providing accurate starting structures for the molecular docking studies discussed in the previous section.

Structure-Activity Relationship (SAR) Predictions and Analysis for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. capes.gov.br By systematically modifying the structure of a compound and observing the resulting changes in its potency, researchers can develop a model that predicts the activity of new derivatives. capes.gov.br This is a cornerstone of medicinal chemistry and drug design.

For this compound and related Strychnos alkaloids, SAR studies have been conducted, primarily based on in vitro biological testing against various targets, such as the malaria parasite Plasmodium falciparum and cancer cell lines. nih.govfitoterapia.net These experimental SAR studies provide the foundation for computational SAR predictions.

Key observations from experimental SAR studies on usambarine-type bisindole alkaloids, which include this compound, reveal that:

The bisindole skeleton is a crucial feature for antiplasmodial activity. nih.govfitoterapia.net

Minor structural modifications can lead to significant changes in activity and selectivity. For example, the related compound isothis compound (B1218843) was found to be highly active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net

Another study reported the isolation of chrysopentamine, a derivative of this compound with a hydroxy substitution and an aromatized D-ring. This derivative exhibited potent antiplasmodial properties, highlighting the impact of specific functional group additions. worldagroforestry.org

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), builds mathematical models that correlate chemical structure with biological activity. nih.gov While a specific computational SAR model for this compound derivatives is not widely reported, the experimental data available would be essential for developing one. Such a model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties calculated using computational methods) to predict the activity of newly designed this compound derivatives, thereby guiding synthetic efforts toward more potent and selective compounds.


Comparative Chemical Biology and Structural Analogues of Strychnopentamine

Structural and Mechanistic Comparisons of Strychnopentamine with Isothis compound (B1218843) (e.g., Epimeric Relationship and Differential Activity)

This compound and isothis compound, two bisindole monoterpene alkaloids isolated from the African plant Strychnos usambarensis, share a close structural relationship as epimers. uliege.beuliege.be Their shared molecular formula, C₃₅H₄₁N₅O, and nearly identical infrared, ultraviolet, and 13C NMR spectra initially made their structural differentiation challenging. uliege.be However, detailed analysis, primarily through high-frequency 1H NMR spectroscopy and crystallographic methods, revealed their key difference: they are epimeric at the C-2" asymmetric carbon atom of the N-methylpyrrolidin-2-yl group. uliege.beuliege.beresearchgate.net This means that while they have the same atoms connected in the same sequence, the spatial arrangement of the atoms at this specific chiral center is different.

The structure of this compound was definitively established by crystallographic methods, highlighting a unique linkage of a pyrrolidine (B122466) ring to a β-carbolinyl indolo[2,3-a]quinolizinyl-methane system. uliege.be Isothis compound's structure was later deduced to be the C-2" epimer of this compound based on comprehensive NMR spectral data analysis. vdoc.pub The epimeric relationship was confirmed by observing minor but significant differences in the chemical shifts of certain protons in their 360 MHz 1H NMR spectra. uliege.be Specifically, the spatial orientation of the N-1" methyl group relative to the aromatic ring current of the β-carboline moiety differs between the two isomers, leading to a discernible shielding effect in this compound. uliege.be

Despite their structural similarity, this compound and isothis compound exhibit notable differences in their biological activities. Both compounds have demonstrated significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values around 0.15 µM. ebi.ac.ukresearchgate.net This suggests that their mechanism of action may not be affected by the resistance pathways that impact chloroquine. Furthermore, isothis compound has been shown to induce pro-apoptotic effects in human colon cancer cell lines. researchgate.net It has also been observed to have in vitro growth inhibitory activities against cancer cells that are both sensitive and resistant to apoptosis. researchgate.net While both alkaloids show promise, the subtle difference in their three-dimensional structure can influence their interaction with biological targets, leading to variations in their pharmacological profiles. For instance, this compound has been noted for its potent antimitotic properties, inhibiting RNA synthesis. uliege.benih.gov

PropertyThis compoundIsothis compound
Molecular Formula C₃₅H₄₁N₅OC₃₅H₄₁N₅O
Epimeric Center C-2"C-2"
Antiplasmodial IC50 ~0.15 µM~0.15 µM
Anticancer Activity Potent antimitotic, inhibits RNA synthesisInduces pro-apoptotic effects, growth inhibitory

Examination of Chrysopentamine: Structural Divergence and Functional Implications from this compound

Chrysopentamine is another bisindole alkaloid isolated from the leaves of Strychnos usambarensis and is a derivative of this compound. researchgate.netuniversiteitleiden.nl Its name is derived from the Greek word "chrysos," meaning gold or orange-yellow, reflecting its color. universiteitleiden.nl While sharing the core five-nitrogen atom structure with this compound, chrysopentamine exhibits significant structural modifications that lead to distinct properties. universiteitleiden.nl

The most notable structural divergences in chrysopentamine compared to this compound are the aromatization of ring D and a hydroxyl substitution on C-14. researchgate.netuniversiteitleiden.nl The aromatization of the D-ring results in a pyridinium (B92312) system, classifying chrysopentamine as an indolic anhydronium base. researchgate.netuniversiteitleiden.nl This structural feature contributes to its highly conjugated β-carbolinium chromophore, which is evident in its UV spectrum. researchgate.net The presence of the hydroxyl group at the C-14 position is an unusual feature for a corynane-type alkaloid. researchgate.net

These structural alterations have profound functional implications, particularly concerning its biological activity. Chrysopentamine demonstrates potent antiplasmodial properties, with an IC50 value of around 500 nM against various Plasmodium falciparum cell lines, including those resistant to chloroquine. researchgate.netuniversiteitleiden.nl This indicates that its mechanism of action is likely different from that of chloroquine. researchgate.net When compared to other indolic anhydronium bases, chrysopentamine stands out as one of the most active antiplasmodial compounds in its class. researchgate.netuniversiteitleiden.nl The unique combination of the pyridinium ring and the phenolic substitution at C-14 appears to be crucial for its strong antiplasmodial activity. universiteitleiden.nl In computational studies, chrysopentamine, along with this compound and isothis compound, has also been identified as a potential inhibitor of the main protease of coronaviruses. researchgate.net

FeatureThis compoundChrysopentamine
Core Structure Bisindole alkaloidBisindole alkaloid, Anhydronium base
Ring D Non-aromaticAromatic (Pyridinium)
Substitution No substitution at C-14Hydroxyl group at C-14
Antiplasmodial IC50 ~150 nM~500 nM

Broader Context: this compound within the Family of Bisindole Alkaloids from Strychnos Species

The genus Strychnos is a rich source of a diverse array of indole (B1671886) alkaloids, with over 4100 known compounds, many of which are bisindole alkaloids. wikipedia.org These complex molecules are biosynthetically derived from the condensation of a tryptamine (B22526) unit and a monoterpenoid secologanin (B1681713) unit. cmu.ac.th Bisindole alkaloids from Strychnos can be broadly classified into several types based on their skeletal structures, including the usambarane, sungucine, longicaudatine, and matopensine types. inpa.gov.brebi.ac.ukresearchgate.net

This compound and its isomers belong to the usambarane-type of bisindole alkaloids, characterized by a unique linkage between two indole moieties. inpa.gov.br These alkaloids are predominantly found in the leaves of Strychnos usambarensis. uliege.beinpa.gov.br The chemical composition of alkaloids within a Strychnos species can even vary depending on the plant's morphology; for instance, the tree form of S. usambarensis contains C-11 and C-12 substituted alkaloids like this compound, which are absent in the liana form. uliege.be

The bisindole alkaloids from Strychnos exhibit a wide spectrum of pharmacological activities. researchgate.net Many, including this compound, have demonstrated significant antiplasmodial activity against Plasmodium falciparum. researchgate.netebi.ac.ukresearchgate.net Other alkaloids from this family have shown potent neuromuscular blocking (curarizing) properties, while some possess antimitotic and anticancer activities. nih.govinpa.gov.bruliege.be For example, usambarensine (B1238561), another bisindole alkaloid from S. usambarensis, has shown cytotoxic effects on melanoma and leukemia cells. nih.gov The vast structural diversity within the Strychnos bisindole alkaloids provides a fertile ground for the discovery of new therapeutic agents. The unique five-nitrogen atom structure of this compound and its derivatives sets them apart within this large family and underscores the chemical novelty found within the genus. uliege.beresearchgate.net

Alkaloid TypeRepresentative Compound(s)Key Biological Activity
Usambarane-type This compound, Isothis compound, UsambarensineAntiplasmodial, Antimitotic, Cytotoxic
Sungucine-type SungucineAntiplasmodial
Longicaudatine-type LongicaudatineAntiplasmodial
Matopensine-type MatopensineAntiplasmodial
Symmetrical Dimers Curarine, CalebassineNeuromuscular blocking

Advanced Research Applications and Future Perspectives for Strychnopentamine

Strychnopentamine as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.govchemicalprobes.org While not originally designed for this purpose, this compound's potent and specific biological effects have allowed it to function as a valuable probe for dissecting fundamental cellular processes.

Its most prominent application has been in the study of cell division and proliferation. This compound exhibits powerful cytotoxic and antimitotic properties, strongly inhibiting cell proliferation and inducing cell death at low concentrations. nih.govuliege.be Research on B16 melanoma cells showed that it significantly decreases the incorporation of radiolabeled thymidine (B127349) and leucine (B10760876) after just one hour of treatment, indicating a rapid inhibition of DNA and protein synthesis. uliege.be Further studies comparing its effects to the known protein synthesis inhibitor emetine (B1671215) revealed that this compound and its related alkaloid usambarensine (B1238561) primarily inhibit RNA synthesis first, unlike emetine, which acts on protein synthesis. researchgate.net This distinction makes this compound a useful tool for differentiating the downstream effects of inhibiting these two central dogma processes.

Moreover, research into its isomer, isothis compound (B1218843), has shown that it induces cell cycle arrest and apoptosis in human colon cancer cells through a unique p53-independent pathway. researchgate.netresearchgate.net Given the structural similarity, this provides a framework for investigating this compound's own role in apoptotic signaling. The ability of these alkaloids to induce distinct cellular responses, such as the formation of dense lamellar bodies and intense surface blebbing, provides cytological markers for their specific mechanism of action. uliege.beresearchgate.net These activities establish this compound as a functional chemical probe for exploring the complex signaling networks that govern cell cycle control, macromolecular synthesis, and programmed cell death.

ParameterObservationCell LineReference
Primary MOA Inhibition of RNA synthesisB16 Melanoma researchgate.net
Secondary MOA Inhibition of DNA and protein synthesisB16 Melanoma uliege.beresearchgate.net
Cellular Effect Antimitotic activity, inhibition of cell proliferationB16 Melanoma, Human Fibroblasts nih.govuliege.be
Cytological Effect Induces formation of lamellar bodies and vacuolesB16 Melanoma uliege.beresearchgate.net
Antiplasmodial IC₅₀ 107-550 nM (vs. resistant P. falciparum)P. falciparum (FCB1-R) nih.gov
Antiplasmodial IC₅₀ 117-579 nM (vs. sensitive P. falciparum)P. falciparum (FCA 20) nih.gov

This table summarizes the key biological activities and findings related to this compound, demonstrating its utility as a probe.

Contributions of this compound Research to Natural Product Chemical Biology and Alkaloid Science

The discovery and study of this compound have made significant contributions to the fields of natural product chemical biology and alkaloid science. Chemical biology utilizes natural products to explore cellular processes, and this compound is a prime example of a molecule that has advanced this approach. yale.eduroutledge.comtaylorfrancis.com

Its isolation from Strychnos usambarensis expanded the known chemical diversity of bisindole alkaloids, particularly those with the usambarane skeleton. uliege.benih.gov The elucidation of its complex structure, along with that of its epimer isothis compound, presented a significant challenge that drove the application of advanced spectroscopic techniques. uliege.be The existence of these two isomers, differing only in the configuration at the N-methylpyrrolidin-2-yl group, highlighted the stereochemical complexity that can arise in natural product biosynthesis and spurred detailed NMR studies to differentiate them. uliege.be

Furthermore, the potent antiplasmodial and cytotoxic activities of this compound stimulated broader screening of other Strychnos alkaloids, reinforcing the genus as a critical source of bioactive compounds. researchgate.netresearchgate.netcapes.gov.br This led directly to the isolation of new, related alkaloids. For instance, in the process of developing an effective extraction procedure for this compound, a novel derivative named chrysopentamine was discovered. researchgate.net This new compound, featuring an aromatized D-ring and a hydroxyl substitution, exhibited even stronger antiplasmodial properties, demonstrating that the this compound scaffold is a rich source of novel chemical entities. researchgate.net This cycle of discovery—where a lead compound inspires further investigation, leading to new structures with enhanced activities—is a cornerstone of natural product science and has been clearly demonstrated in the case of this compound.

Directions for Novel Compound Design based on the this compound Scaffold for Chemical Biology Applications

The this compound structure serves as a valuable scaffold for the design of new chemical biology tools and potential therapeutic agents. Research into this compound and its analogues has revealed key structure-activity relationships (SAR) that can guide the synthesis of novel compounds.

One of the most important findings is that the presence of the N-methylpyrrolidine group appears to be crucial for the potent antimitotic activity observed in this class of alkaloids. nih.gov This suggests that modifications to this moiety could modulate cytotoxicity and antimitotic effects.

The discovery of chrysopentamine provides another critical insight for future design. researchgate.net The aromatization of the D-ring and the introduction of a hydroxyl group at C-14 led to a significant increase in antiplasmodial activity, with IC₅₀ values below 1 µM against chloroquine-resistant malaria strains. researchgate.net This indicates that increasing the planarity and introducing hydrogen-bonding functionalities in this region of the molecule could be a fruitful strategy for developing more potent antiplasmodial agents. The indole (B1671886) core itself is recognized as a "propitious" scaffold for antiplasmodial agents, known to interact with targets like PfATP4 or interfere with hemozoin formation. nih.gov

Future directions for compound design based on the this compound scaffold include:

Systematic modification of the pyrrolidine (B122466) ring to fine-tune antimitotic and cytotoxic activity.

Synthesis of analogues with modified D-rings , exploring different aromatic systems and substitution patterns to optimize antiplasmodial potency and selectivity.

Creation of hybrid molecules that combine features of the this compound scaffold with other pharmacophores to develop multi-target agents, potentially overcoming drug resistance mechanisms. nih.gov

Development of simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible, facilitating broader biological evaluation.

Methodological Advancements in this compound Research

Research focused on this compound has necessitated and driven significant methodological advancements, particularly in the fields of separation science and structural elucidation.

A major challenge in this compound research is its co-occurrence with its isomer, isothis compound, which is often the main alkaloid in the plant extract. nih.govnih.gov Separating these two compounds, along with other related alkaloids, is extremely difficult using standard chromatographic techniques. This challenge led to the application of a sophisticated, multi-step optimization strategy for their HPLC separation. nih.govresearchgate.net This methodology involved:

Design of Experiments (DoE): A multifactorial design was used to systematically investigate the effects of multiple chromatographic parameters, including the solvent composition (methanol/acetonitrile ratio), gradient time, and pH. nih.govresearchgate.net

Independent Component Analysis (ICA): This statistical method was used to process the complex chromatographic data and model the separation. nih.govresearchgate.net

Design Space (DS): The models were used to generate a "design space," a multi-dimensional region of experimental parameters within which the desired separation quality is consistently achieved. nih.govresearchgate.net

This rigorous approach represents a significant advancement over traditional trial-and-error method development and was one of the first applications of this full strategy to a complex natural product extract. nih.gov The optimized method allowed for baseline separation of this compound and isothis compound, enabling accurate quantification and purification for further biological studies. nih.gov

In addition to separation science, the structural characterization of this compound and its derivatives has relied on a suite of advanced spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques (COSY, TOCSY, ROESY). uliege.beresearchgate.net These tools were essential for unequivocally establishing the structure of new, complex derivatives like chrysopentamine and for subtly distinguishing between isomers like this compound and isothis compound. uliege.beresearchgate.net

Methodology Application in this compound Research Reference
Design of Experiments (DoE) Optimization of HPLC parameters for separating this compound and isothis compound. nih.govresearchgate.net
Independent Component Analysis (ICA) Modeling of chromatographic responses from the complex alkaloid mixture. nih.govresearchgate.net
Design Space (DS) Defining robust HPLC conditions for consistent separation of isomers. nih.govresearchgate.net
2D NMR Spectroscopy (COSY, ROESY) Differentiating the stereochemistry of this compound and isothis compound. uliege.be
HR-ESI-MS Determining the elemental composition and identifying new hydroxylated derivatives like chrysopentamine. researchgate.net

This table highlights the advanced methodologies that have been applied and refined through research on this compound.

Q & A

Q. What structural features of strychnopentamine differentiate its mechanism from emetine, and how do these influence cytotoxicity?

this compound shares a dimeric indole alkaloid framework with emetine but differs in stereochemistry (S-configuration at C-1' vs. R in emetine) and nitrogen substitution (methylated vs. secondary nitrogen) . These structural variations prevent SP from adopting the planar conformation required for ribosomal translocation inhibition, a key mechanism of emetine’s protein synthesis suppression . Instead, SP’s cytotoxicity may involve lysosomal dysfunction via cationic amphiphilic properties, inducing lamellar bodies and vesiculation in cell cytoplasm .

Methodological Insight : Compare SP and emetine using X-ray crystallography to confirm conformational differences and employ radiolabeled amino acid incorporation assays (e.g., [³H]-leucine) to quantify protein synthesis inhibition thresholds .

Q. What in vitro assays are most reliable for evaluating this compound’s cytotoxic potency?

Key assays include:

  • Protein content quantification (Bradford assay) to measure cell viability after 24–72 hours of SP exposure (threshold: 4 µg/mL for significant reduction) .
  • [³H]-thymidine/[³H]-leucine uptake to assess DNA/protein synthesis inhibition (effective at ≥0.5 µg/mL within 1 hour) .
  • Electron microscopy (TEM/SEM) to visualize ultrastructural changes, such as cytoplasmic vacuolization and lamellar body formation .

Validation Tip : Combine flow cytometry for cell cycle analysis (e.g., G0/G1 arrest) with cytotoxicity assays to confirm mechanism-specific effects .

Advanced Research Questions

Q. How do contradictions between this compound’s in vitro cytotoxicity thresholds and in vivo therapeutic dosing inform experimental design?

SP shows potent in vitro cytotoxicity at 0.5–1 µg/mL but requires higher in vivo doses (1.5–2 mg/mouse) to reduce Ehrlich ascites tumor cells, with toxicity risks (hemolysis, hepatotoxicity) . This discrepancy highlights the need for:

  • Pharmacokinetic profiling to assess bioavailability and tissue distribution.
  • Dose fractionation studies (e.g., lower doses administered multiple times daily) to minimize toxicity while maintaining efficacy .

Data Analysis : Compare survival curves (Kaplan-Meier) and histopathological liver assessments (e.g., GOT/GPT levels) in treated vs. control mice .

Q. What mechanisms explain this compound’s induction of lamellar bodies, and how do these relate to its cytotoxic activity?

SP’s cationic amphiphilic structure disrupts lysosomal phospholipid metabolism, leading to lamellar body accumulation—a hallmark of phospholipidosis . However, surviving cells post-treatment show unaffected metabolic activity, suggesting lamellar bodies alone do not fully explain cytotoxicity.

Experimental Approach :

  • Use lipid-red staining and phospholipase activity assays to correlate lamellar body formation with lipid metabolism disruption .
  • Compare SP with known phospholipidosis-inducing agents (e.g., amiodarone) to isolate mechanism-specific effects.

Q. How can researchers reconcile SP’s antimalarial (0.09 µg/mL) and cytotoxic (0.5 µg/mL) concentration ranges to optimize therapeutic selectivity?

SP’s antimalarial IC₅₀ (0.09 µg/mL against P. falciparum) is 5× lower than its cytotoxic threshold, suggesting a favorable therapeutic index for antiparasitic applications . However, mammalian cell toxicity at slightly higher doses necessitates:

  • Selectivity index (SI) calculations (SI = cytotoxic IC₅₀ / antiparasitic IC₅₀) to prioritize parasitic targets.
  • Structure-activity studies on SP derivatives to enhance parasite-specific targeting (e.g., modifying the N-methyl-pyrrolidine group) .

Q. What strategies mitigate this compound’s hemolytic and hepatotoxic side effects in preclinical models?

Hemolysis occurs at doses >2 mg in mice, while hepatotoxicity manifests as elevated GOT/GPT . Mitigation strategies include:

  • Alternative administration routes (e.g., intraperitoneal vs. subcutaneous) to reduce systemic exposure.
  • Co-administration with hepatoprotectants (e.g., silymarin) in toxicity assays .
  • Isomer testing (e.g., isothis compound) to identify less toxic analogs .

Contradictions and Future Directions

  • In vitro vs. in vivo efficacy : SP’s in vitro antimitotic activity (1 µg/mL) contrasts with in vivo tumor reduction requiring 1.5–2 mg doses, suggesting metabolic instability or poor tissue penetration.
  • Mutagenicity paradox : SP lacks mutagenic effects in S. typhimurium assays despite cytotoxicity, implying non-genotoxic mechanisms .

Q. Recommended Studies :

  • Metabolomic profiling to identify active metabolites.
  • 3D tumor spheroid models to bridge in vitro-in vivo gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.